![molecular formula C9H20N2O B1427609 1-[Methyl(piperidin-4-yl)amino]propan-2-ol CAS No. 1179290-05-1](/img/structure/B1427609.png)
1-[Methyl(piperidin-4-yl)amino]propan-2-ol
Overview
Description
“1-[Methyl(piperidin-4-yl)amino]propan-2-ol” is an organic compound . It has a molecular weight of 172.27 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of similar piperidine-based compounds has been reported to involve metal-catalyzed reactions .Molecular Structure Analysis
The molecular structure of “1-[Methyl(piperidin-4-yl)amino]propan-2-ol” can be represented by the SMILES stringCC(C)C(O)C1CCNCC1 . The InChI code for this compound is 1S/C9H19NO/c1-7(2)9(11)8-3-5-10-6-4-8/h7-11H,3-6H2,1-2H3 . Physical And Chemical Properties Analysis
“1-[Methyl(piperidin-4-yl)amino]propan-2-ol” is a powder at room temperature . It has a molecular weight of 172.27 .Scientific Research Applications
Anticancer Applications
Piperidine derivatives have been utilized as anticancer agents . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Antiviral Applications
Piperidine derivatives have also been used in the development of antiviral drugs . The specific mechanisms and targets can vary depending on the specific derivative and virus .
Antimalarial Applications
Some piperidine derivatives have shown potential as antimalarial agents . These compounds could potentially interfere with the life cycle of the malaria parasite or inhibit its growth.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of bacteria, fungi, and other microorganisms.
Antihypertensive Applications
Piperidine derivatives can be used in the treatment of hypertension . They may work by relaxing blood vessels, reducing heart rate, or through other mechanisms.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic (pain-relieving) and anti-inflammatory agents . They can help to reduce pain and inflammation in the body.
Anti-Alzheimer Applications
Some piperidine derivatives have shown potential in the treatment of Alzheimer’s disease . They may work by inhibiting the formation of amyloid plaques, enhancing cognitive function, or through other mechanisms.
Antipsychotic Applications
Piperidine derivatives have been used in the development of antipsychotic drugs . These drugs can help to manage symptoms of psychiatric disorders such as schizophrenia.
Anticoagulant Applications
Piperidine derivatives have also been used as anticoagulant agents . They can prevent or reduce the formation of blood clots.
Safety And Hazards
The safety information for “1-[Methyl(piperidin-4-yl)amino]propan-2-ol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Future Directions
The future directions for “1-[Methyl(piperidin-4-yl)amino]propan-2-ol” and similar compounds could involve further exploration of their potential therapeutic applications. Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting potential uses in various areas of medicine .
properties
IUPAC Name |
1-[methyl(piperidin-4-yl)amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(12)7-11(2)9-3-5-10-6-4-9/h8-10,12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSRPCVMANIMGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Methyl(piperidin-4-yl)amino]propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



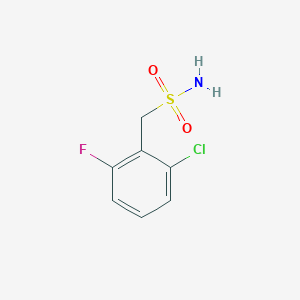
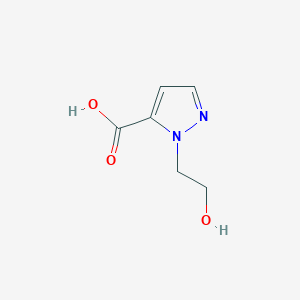

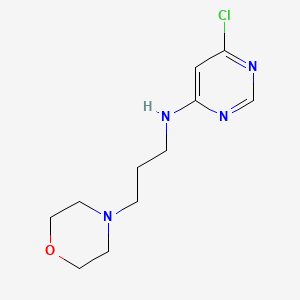

![1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine](/img/structure/B1427534.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine](/img/structure/B1427535.png)
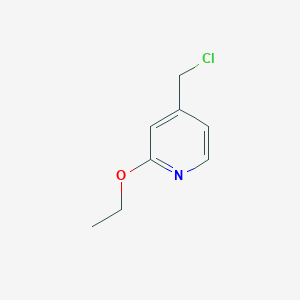
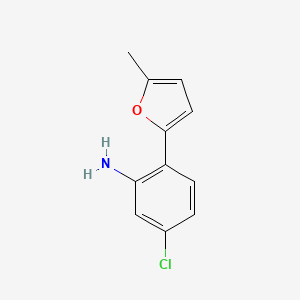
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1427538.png)
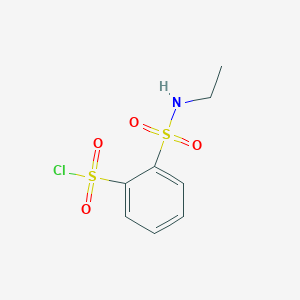
![N-[2-(4-chlorophenyl)ethyl]-6-methylpyridazin-3-amine](/img/structure/B1427542.png)

![2-chloro-5-[(4-methyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1427549.png)